molecular formula C15H15N3O3 B11670044 N'-[(Z)-(3,4-Dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide

N'-[(Z)-(3,4-Dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B11670044
M. Wt: 285.30 g/mol
InChI Key: PBQLZYNSQIYWOY-YVLHZVERSA-N
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Description

N’-[(Z)-(3,4-Dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide is a Schiff base compound derived from the condensation of 3,4-dimethoxybenzaldehyde and pyridine-2-carbohydrazide. Schiff bases are known for their wide range of applications in various fields due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(3,4-Dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide typically involves the reaction of 3,4-dimethoxybenzaldehyde with pyridine-2-carbohydrazide in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(3,4-Dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Corresponding oxides or quinones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(Z)-(3,4-Dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(Z)-(3,4-Dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound’s methoxy groups and pyridine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-(3,4-Dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide is unique due to its specific structural features, such as the presence of both methoxy groups and a pyridine ring. These features contribute to its distinct chemical reactivity and potential biological activities compared to other similar Schiff bases.

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C15H15N3O3/c1-20-13-7-6-11(9-14(13)21-2)10-17-18-15(19)12-5-3-4-8-16-12/h3-10H,1-2H3,(H,18,19)/b17-10-

InChI Key

PBQLZYNSQIYWOY-YVLHZVERSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\NC(=O)C2=CC=CC=N2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=N2)OC

Origin of Product

United States

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